N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
This compound features a 1,2,4-oxadiazole ring substituted at position 5 with a 4-fluorophenyl group. The oxadiazole is linked to a pyrrole ring at position 2, which is further connected to an acetamide backbone bearing a 4-fluorobenzyl substituent.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2/c22-16-7-3-14(4-8-16)12-24-19(28)13-27-11-1-2-18(27)21-25-20(26-29-21)15-5-9-17(23)10-6-15/h1-11H,12-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTUVZSGBBVJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness. .
Biological Activity
N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure that includes a pyrrole ring and an oxadiazole moiety, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H18F2N4O |
| Molecular Weight | 358.37 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChIKey] |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, the oxadiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related oxadiazole compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell migration.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that the compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro tests revealed that the compound displayed a minimum inhibitory concentration (MIC) value comparable to that of standard antibiotics. This suggests potential utility in treating bacterial infections.
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular proliferation.
- Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
- Modulation of Signaling Pathways: Interaction with key signaling pathways may alter gene expression related to cell survival and proliferation.
Comparison with Similar Compounds
Structural Comparisons
The table below summarizes key structural differences between the target compound and its analogs:
Key Research Findings and Implications
- Fluorination Trends : Fluorine atoms in the target compound and analogs (e.g., ) are strategically placed to optimize pharmacokinetics, including enhanced membrane permeability and resistance to oxidative metabolism.
- Heterocycle Impact : The 1,2,4-oxadiazole ring in the target and analog is electron-deficient, favoring interactions with aromatic residues in enzymes. In contrast, imidazole-based analogs may engage in hydrogen bonding via sulfinyl groups.
Q & A
Q. What synthetic strategies are commonly employed for constructing the 1,2,4-oxadiazole and pyrrole moieties in this compound?
The synthesis of 1,2,4-oxadiazoles typically involves cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions. For example, the oxadiazole ring in related compounds is formed via condensation of substituted amidoximes with activated carbonyl groups, followed by thermal or acid-catalyzed cyclization . The pyrrole moiety can be synthesized via Paal-Knorr reactions using 1,4-diketones and primary amines, or through transition-metal-catalyzed cross-coupling reactions to introduce fluorophenyl substituents .
Q. Key Methodological Steps :
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Analytical techniques such as HPLC (with UV detection at 254 nm), NMR (¹H/¹³C), and HRMS are critical. For example:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to confirm ≥95% purity (avoiding BenchChem’s reported purity standards) .
- ¹H NMR : Key signals include the fluorobenzyl CH₂ group (δ 4.4–4.6 ppm) and pyrrole protons (δ 6.8–7.2 ppm). Discrepancies in integration ratios may indicate residual solvents or byproducts .
Q. What spectroscopic techniques are most effective for characterizing fluorinated aromatic systems in this molecule?
- ¹⁹F NMR : Directly probes the electronic environment of fluorine atoms. The 4-fluorophenyl group typically resonates at δ -115 to -120 ppm .
- IR Spectroscopy : Look for C-F stretching vibrations at 1100–1250 cm⁻¹ and amide C=O stretches at ~1650 cm⁻¹ .
- X-ray Crystallography : Resolves spatial arrangements of fluorinated rings and confirms dihedral angles between oxadiazole and pyrrole systems (e.g., angles of 15–25° observed in analogous structures) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinase enzymes). The oxadiazole ring’s electron-deficient nature may favor π-π stacking with aromatic residues in active sites .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine position) with activity data. For example, para-fluorine on the benzyl group enhances metabolic stability compared to ortho-substitution .
Q. What experimental approaches resolve contradictions in reported biological activity data for fluorinated acetamides?
- Dose-Response Curves : Perform assays across a wide concentration range (e.g., 0.1–100 μM) to identify IC₅₀ discrepancies. For instance, fluorophenyl groups may exhibit non-linear activity due to aggregation at higher concentrations .
- Metabolic Stability Assays : Compare half-lives in liver microsomes to rule out false positives from prodrug formation. Fluorine substitution at the 4-position often reduces CYP450-mediated oxidation .
Q. How can researchers design SAR studies to probe the role of the oxadiazole-pyrrole linkage?
- Isosteric Replacements : Substitute oxadiazole with 1,3,4-thiadiazole or triazole rings to assess electronic effects on potency .
- Linker Modifications : Replace the acetamide spacer with sulfonamide or urea groups. For example, sulfonamide linkers in related compounds improve water solubility but may reduce membrane permeability .
Q. What strategies mitigate challenges in reproducing synthetic protocols for scale-up?
- Process Analytical Technology (PAT) : Use in situ FTIR to monitor reaction progress and identify intermediates. For example, TFAA-mediated cyclization may require strict temperature control (±2°C) to avoid side reactions .
- DoE Optimization : Apply factorial design to variables like catalyst loading (e.g., Pd(PPh₃)₄) and reaction time. Pilot studies suggest 5 mol% Pd and 12-hour reactions maximize yield (75–80%) .
Q. How can fluorescence-based assays be adapted to study this compound’s cellular uptake?
- Derivatization : Introduce a fluorescent tag (e.g., BODIPY) at the pyrrole nitrogen. Prior work on pyrazole-acetamides shows that such modifications do not significantly alter target binding .
- Confocal Microscopy : Track intracellular localization in live cells. Fluorinated analogues often accumulate in lipid membranes, requiring co-staining with organelle-specific dyes for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
